4-Formyl-2,6-dimethylphenylboronic acid
Overview
Description
4-Formyl-2,6-dimethylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatile reactivity and are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a formyl group and two methyl groups attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2,6-dimethylphenylboronic acid typically involves the formylation of 2,6-dimethylphenylboronic acid. One common method is the Vilsmeier-Haack reaction, where 2,6-dimethylphenylboronic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products:
Oxidation: 4-Carboxy-2,6-dimethylphenylboronic acid
Reduction: 4-Hydroxymethyl-2,6-dimethylphenylboronic acid
Substitution: Various biaryl compounds depending on the halide used.
Scientific Research Applications
4-Formyl-2,6-dimethylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-2,6-dimethylphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Formyl-2,6-dimethylphenylboronic acid can be compared with other similar compounds such as:
3-Formylphenylboronic acid: Similar structure but with the formyl group at the meta position, leading to different reactivity and applications.
4-Formylphenylboronic acid: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethylphenylboronic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: The presence of both formyl and methyl groups in this compound provides unique steric and electronic properties, making it particularly useful in specific synthetic applications and enzyme inhibition studies .
Properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJTEKBMONTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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